molecular formula C12H13BrN2O4S4 B4838614 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4838614
M. Wt: 457.4 g/mol
InChI Key: YYYWFKXLJDXREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound with the molecular formula C8H11BrN2O2S2 It is known for its unique structure, which includes a piperazine ring substituted with bromothienyl and thienylsulfonyl groups

Preparation Methods

The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves the reaction of piperazine with 5-bromo-2-thiophenesulfonyl chloride and 2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothienyl and thienylsulfonyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O4S4/c13-10-3-4-12(21-10)23(18,19)15-7-5-14(6-8-15)22(16,17)11-2-1-9-20-11/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYWFKXLJDXREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
Reactant of Route 3
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.